

Application Notes and Protocols: Disperse Blue 60 in Textile Printing

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. **Disperse Blue 60**, an anthraquinone dye, for textile printing, primarily on polyester and its blends. The protocols detailed below are intended for research and development purposes, focusing on screen printing applications.

Overview of Disperse Blue 60

Disperse Blue 60 is a synthetic dye valued for its bright greenish-blue hue and good lightfastness, making it suitable for apparel, sportswear, and automotive textiles.[1] It is a non-ionic dye with low water solubility, applied to hydrophobic fibers from a fine aqueous dispersion. [2] Fixation is achieved through high-temperature methods such as thermofixation or high-temperature steaming, which facilitate the diffusion of the dye into the polyester fibers.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of **Disperse Blue 60** in textile printing.

Table 1: Colorfastness Properties of Disperse Blue 60



Fastness Property	Test Method	Rating (1-5 Scale, unless specified)
Light Fastness	ISO 105-B02	7 (on a 1-8 scale)
Washing Fastness (Color Change)	ISO 105-C06	4-5
Washing Fastness (Staining)	ISO 105-C06	4-5
Perspiration Fastness (Acidic & Alkaline)	ISO 105-E04	5
Dry Rubbing Fastness	ISO 105-X12	4-5
Wet Rubbing Fastness	ISO 105-X12	4-5
Ironing Fastness	ISO 105-X11	4-5
Sublimation Fastness	ISO 105-P01 (180°C, 30s)	4-5

Data sourced from supplier technical information.[1]

Table 2: Effect of Dye Concentration on Color Yield (K/S

Value)

Disperse Blue 60 Concentration (% w/w in paste)	Color Yield (K/S Value)
1.0	12.5
2.0	18.2
3.0	22.8
4.0	25.1

Note: Color yield is dependent on the specific formulation, substrate, and fixation method. The values presented are illustrative.



Table 3: Influence of Thermofixation Conditions on Print

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Fixation Temperature (°C)	Fixation Time (seconds)	Color Yield (K/S Value)	Overall Fastness Rating (1-5)
180	90	19.5	4
190	75	21.8	4-5
200	60	23.5	5
210	45	22.1 (slight sublimation may occur)	4-5

Note: Optimal conditions balance color yield with energy consumption and potential for dye sublimation at higher temperatures.

Experimental Protocols

The following are detailed protocols for the screen printing of polyester fabrics with **Disperse**Blue 60.

Preparation of Printing Paste

A typical stock paste is prepared, to which the dye is added to create the final printing paste.

Materials:

- **Disperse Blue 60** (commercial grade)
- Thickener (e.g., Sodium Alginate, medium viscosity)
- Dispersing Agent (e.g., anionic polymer)
- Wetting Agent (e.g., non-ionic surfactant)
- Acid Donor (e.g., Ammonium Sulfate)



Deionized Water

Protocol for Stock Paste (1000g):

- To 500g of deionized water, slowly add 60g of sodium alginate thickener while stirring vigorously with a high-speed mixer until a smooth, homogeneous paste is formed.
- Add 20g of a dispersing agent and 10g of a wetting agent to the paste and continue mixing for 15 minutes.
- Add 5g of ammonium sulfate as an acid donor to maintain an acidic pH (typically 5.5-6.5) during fixation.
- Add deionized water to make the total weight 1000g and mix thoroughly for a further 20 minutes.

Protocol for Final Printing Paste (100g):

- · Weigh 97g of the stock paste into a beaker.
- In a separate container, create a slurry by mixing 3g of Disperse Blue 60 powder with a small amount of the stock paste.
- Add the dye slurry to the bulk of the stock paste and mix at high speed for 15-20 minutes to ensure a fine and stable dispersion.
- Allow the paste to stand for at least one hour to deaerate before use.

Screen Printing Procedure

Equipment:

- Laboratory-scale flat-screen printing table
- Screen with desired mesh count (e.g., 120T)
- Squeegee with appropriate hardness
- 100% Polyester fabric, pre-scoured and dried



Protocol:

- Secure the polyester fabric to the printing table.
- Place the screen over the fabric in the desired position.
- Apply a line of the prepared printing paste along one edge of the screen.
- Using the squeegee at a consistent angle and pressure, draw the paste across the screen to transfer the design onto the fabric.
- Carefully lift the screen and allow the printed fabric to air dry completely.

Fixation of the Print

Thermofixation is a common method for fixing disperse dyes on polyester.

Equipment:

Laboratory stentor or heat press

Protocol:

- Set the thermofixation unit to the desired temperature (e.g., 200°C).
- Once the temperature has stabilized, pass the dried, printed fabric through the unit for the specified time (e.g., 60 seconds).
- Ensure consistent temperature and time across the entire fabric length.

After-treatment (Reduction Clearing)

This step is crucial for removing unfixed dye from the fabric surface, which improves fastness properties and prevents staining.

Materials:

Sodium Hydroxide (NaOH)



- Sodium Hydrosulphite (Na₂S₂O₄)
- Non-ionic detergent

Protocol:

- Prepare a reduction clearing bath with 2 g/L Sodium Hydroxide, 2 g/L Sodium Hydrosulphite, and 1 g/L non-ionic detergent in deionized water.
- Treat the fixed print in this bath at 70-80°C for 15-20 minutes.
- Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
- Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
- · Rinse again with cold water and dry.

Colorfastness Testing Protocols

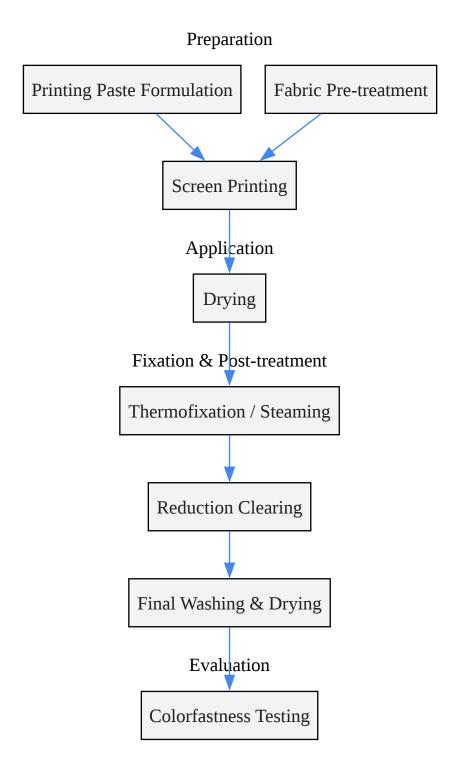
- A 100 mm x 40 mm specimen of the printed fabric is stitched together with a multi-fiber adjacent fabric.[3]
- The composite specimen is washed in a specified washing machine (e.g., Launder-Ometer)
 using a standard ECE phosphate-based detergent solution (4 g/L).[4]
- For a typical test (A2S), the washing is carried out at 40°C for 45 minutes with 10 stainless steel balls to provide mechanical action.
- After washing, the specimen is rinsed, dried, and the change in color of the print and the staining of the adjacent multi-fiber fabric are assessed using standard grey scales under controlled lighting.
- A specimen of the printed fabric is mounted on the base of a crockmeter.
- For dry rubbing, a conditioned, dry cotton rubbing cloth is fixed to the rubbing finger (16 mm diameter) and rubbed against the specimen for 10 cycles with a downward force of 9N.



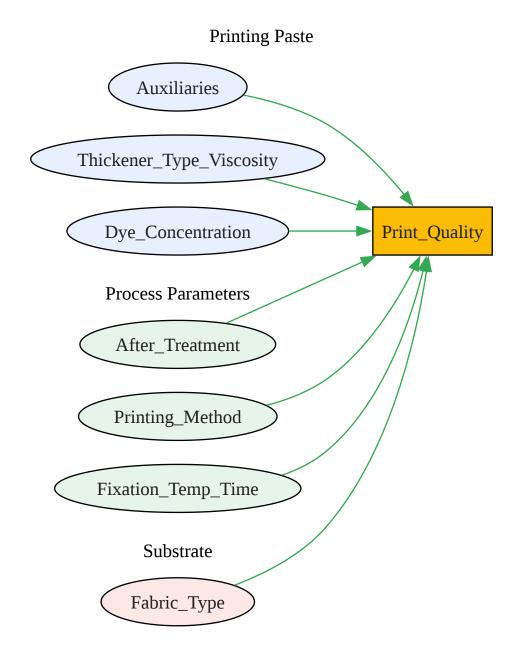
- For wet rubbing, the cotton cloth is wetted to a 95-100% pick-up with deionized water before rubbing.
- The degree of color transfer to the cotton cloth is assessed using the grey scale for staining.
- A specimen of the printed fabric is mounted on a sample holder alongside a set of blue wool standards (references 1-8).
- The samples are exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.
- The exposure is continued until a specified fading of the blue wool standards is achieved.
- The change in color of the printed specimen is then compared to the fading of the blue wool standards to assign a lightfastness rating from 1 (very poor) to 8 (excellent).

Visualizations Experimental Workflow for Textile Printing









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